N-(4-methoxybenzyl)urea

Beschreibung

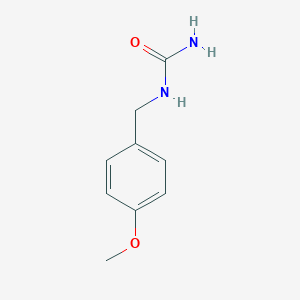

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYDYKHFODVPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357353 | |

| Record name | N-(4-methoxybenzyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54582-35-3 | |

| Record name | N-[(4-Methoxyphenyl)methyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54582-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-methoxybenzyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4-methoxyphenyl)methyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatility of N-(4-methoxybenzyl)urea

An In-depth Technical Guide to the Synthesis of N-(4-methoxybenzyl)urea

This guide provides a comprehensive technical overview of the primary synthetic pathways for N-(4-methoxybenzyl)urea, a valuable chemical intermediate in the fields of medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offering field-proven insights grounded in established chemical principles. We will explore multiple synthetic strategies, from classic, robust methods to modern, catalytic innovations, providing detailed protocols, mechanistic insights, and comparative data to inform your research and development efforts.

N-(4-methoxybenzyl)urea, with the molecular formula C₉H₁₂N₂O₂, is a monosubstituted urea derivative featuring a 4-methoxybenzyl group attached to one of the urea nitrogen atoms.[1] This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The urea moiety is a key structural feature in many biologically active compounds, capable of forming crucial hydrogen bonds with enzyme and receptor targets. The 4-methoxybenzyl (PMB) group is also significant in organic synthesis, often employed as a robust and selectively cleavable protecting group.[1] Structurally related urea derivatives have been extensively investigated for a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.[1][2]

This guide will focus on the practical synthesis of this compound, providing the necessary detail to replicate and adapt these methods in a laboratory setting.

Table 1: Physicochemical Properties of N-(4-methoxybenzyl)urea

| Property | Value/Description | Reference |

| CAS Number | 54582-35-3 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| IUPAC Name | (4-methoxyphenyl)methylurea | [1] |

| Melting Point | 110-112 °C | [1] |

| Appearance | White crystalline solid (typical) | N/A |

| Boiling Point | 327.9±34.0 °C (Estimated) | [1] |

Part 1: The Isocyanate Pathway: A Direct and Efficient Approach

The reaction of an isocyanate with an amine (or ammonia) is one of the most direct and high-yielding methods for the synthesis of ureas. This pathway leverages the high electrophilicity of the isocyanate carbonyl carbon, which readily reacts with nucleophiles. For the synthesis of N-(4-methoxybenzyl)urea, the commercially available 4-methoxybenzyl isocyanate is treated with ammonia.

Causality and Mechanism

The core of this reaction is a classic nucleophilic addition. The lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient carbonyl carbon of the isocyanate group. This forms a zwitterionic tetrahedral intermediate, which rapidly undergoes a proton transfer to yield the stable, neutral urea product. The reaction is typically irreversible and proceeds to completion quickly under mild conditions.

Caption: Figure 1: Isocyanate Pathway Workflow.

Experimental Protocol

Materials:

-

Ammonium hydroxide solution (28-30%)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzyl isocyanate (1.0 eq) in a suitable solvent like DCM or THF (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution (approx. 2.0-3.0 eq) dropwise to the stirred isocyanate solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the isocyanate spot.

-

If using a water-miscible solvent like THF, remove the solvent under reduced pressure. If using DCM, transfer the mixture to a separatory funnel, wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure N-(4-methoxybenzyl)urea.

Trustworthiness: This protocol is self-validating through TLC monitoring, which confirms the consumption of the starting material. The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).[1]

Table 2: Data Summary for the Isocyanate Pathway

| Parameter | Value/Description |

| Key Reagents | 4-Methoxybenzyl isocyanate, Ammonium hydroxide |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Reaction Time | 1-2 hours |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >90% (expected for this reaction type) |

| Purification | Recrystallization |

Part 2: The Cyanate Pathway: A Classic One-Pot Synthesis

A well-established and cost-effective method for preparing monosubstituted ureas involves the reaction of a primary amine with an alkali metal cyanate, such as potassium cyanate, in an aqueous acidic medium.[5] This pathway begins with the formation of the amine salt, which then reacts with the cyanate.

Causality and Mechanism

This synthesis proceeds through an in situ generation of the isocyanate. First, the 4-methoxybenzylamine is protonated by an acid (e.g., HCl) to form the corresponding ammonium salt. This salt then reacts with potassium cyanate (KOCN) in water. The cyanate ion (OCN⁻) and the protonated amine exist in equilibrium with a small amount of isocyanic acid (HNCO) and the free amine. The free amine then performs a nucleophilic attack on the isocyanic acid to generate the final urea product. The entire process is conveniently performed in a single pot.

Caption: Figure 2: Cyanate Pathway Reaction Sequence.

Experimental Protocol

Materials:

-

4-Methoxybenzylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Cyanate (KOCN)

-

Water

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

Procedure:

-

In a beaker or flask, dissolve 4-methoxybenzylamine (1.0 eq) in water.

-

Carefully add concentrated HCl (1.0 eq) to the solution while stirring to form the hydrochloride salt.

-

In a separate beaker, prepare a solution of potassium cyanate (1.1 eq) in warm water.

-

Add the potassium cyanate solution to the stirred amine salt solution.

-

Gently heat the reaction mixture to 50-60 °C and maintain this temperature for 1-2 hours. A white precipitate of the urea should begin to form.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold water to remove any remaining inorganic salts.

-

Dry the product in a desiccator or a vacuum oven. Purity is often high, but recrystallization can be performed if necessary.

Trustworthiness: The formation of a precipitate upon heating and cooling serves as a physical validation of the reaction. The identity and purity of the dried product must be confirmed by melting point and spectroscopic analysis. This method's reliability is well-documented in organic synthesis literature.[5]

Table 3: Data Summary for the Cyanate Pathway

| Parameter | Value/Description |

| Key Reagents | 4-Methoxybenzylamine, Potassium Cyanate, HCl |

| Solvent | Water |

| Reaction Time | 1-2 hours |

| Temperature | 50-60 °C |

| Typical Yield | 70-85% |

| Purification | Filtration and washing; Recrystallization if needed |

Part 3: Ruthenium-Catalyzed Synthesis: A Modern, Green Approach

Reflecting advancements in sustainable chemistry, modern catalytic methods offer an alternative to traditional stoichiometric reagents. A notable approach is the ruthenium-catalyzed synthesis of ureas from amines, using methanol as a C1 source.[6] This method is highly atom-economical and leverages a readily available and renewable feedstock.

Causality and Mechanism

This advanced pathway involves a catalytic cycle driven by a ruthenium complex. While the precise mechanism is complex, it is understood to proceed via the dehydrogenation of methanol on the catalyst to generate a reactive C1 intermediate, likely a formaldehyde or a related species bound to the metal center. Concurrently, the amine coordinates to the catalyst. A series of steps involving nucleophilic attack and further oxidation/reduction cycles on the metal center ultimately constructs the urea linkage, releasing water as the primary byproduct. This avoids the use of hazardous reagents like phosgene or moisture-sensitive isocyanates.

Caption: Figure 3: Conceptual Diagram of Catalytic Urea Synthesis.

Experimental Protocol

Materials:

-

4-Methoxybenzylamine

-

Ruthenium catalyst (e.g., a specific Ru-pincer complex as described in the literature[6])

-

Methanol (anhydrous)

-

Toluene or other suitable high-boiling solvent

-

Schlenk flask or high-pressure reactor

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Note: This reaction must be carried out under an inert atmosphere using Schlenk techniques due to the air-sensitivity of the catalyst.

-

To a Schlenk flask or reactor, add the ruthenium catalyst (e.g., 1-2 mol%).

-

Add 4-methoxybenzylamine (1.0 eq) and the solvent (e.g., toluene).

-

Add methanol (2.0-3.0 eq) to the mixture.

-

Seal the vessel and heat the reaction mixture to the specified temperature (typically 120-150 °C) for the required time (12-24 hours).[6]

-

After the reaction period, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can then be purified using column chromatography on silica gel to separate the desired urea from the catalyst and any byproducts.

Trustworthiness: This is a specialized protocol requiring expertise in handling air-sensitive reagents. Validation relies on careful replication of literature-reported conditions and comprehensive analysis (NMR, MS) of the final product to confirm its structure and purity, and to ensure complete removal of the metal catalyst.

Table 4: Data Summary for the Catalytic Pathway

| Parameter | Value/Description |

| Key Reagents | 4-Methoxybenzylamine, Methanol, Ru-Catalyst |

| Solvent | Toluene (or similar) |

| Reaction Time | 12-24 hours |

| Temperature | 120-150 °C |

| Typical Yield | 70-90% (substrate dependent)[6] |

| Purification | Column Chromatography |

Comparative Analysis and Conclusion

The choice of synthetic pathway for N-(4-methoxybenzyl)urea depends critically on the specific requirements of the researcher, including scale, cost, available equipment, and safety considerations.

-

The Isocyanate Pathway is the most direct and often highest-yielding method. It is ideal for rapid, small-scale synthesis when the isocyanate starting material is readily available. However, isocyanates are toxic and require careful handling.

-

The Cyanate Pathway represents a classic, robust, and economical choice. It uses inexpensive, stable starting materials and is well-suited for larger-scale preparations without the need for specialized equipment or inert atmosphere techniques.

-

The Catalytic Pathway embodies the principles of green chemistry, offering high atom economy and avoiding hazardous reagents. While it requires a specialized catalyst and air-sensitive techniques, it represents the cutting edge of sustainable synthesis and is an excellent choice for research focused on developing environmentally benign processes.

By understanding the distinct advantages and mechanistic underpinnings of each pathway, researchers can make an informed decision that best aligns with their scientific and logistical objectives. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and application of N-(4-methoxybenzyl)urea.

References

- Vulcanchem. N-Methoxy-N'-(4-methoxyphenyl)urea.

- SLS Ireland. 4-Methoxybenzyl isocyanate, 98%. Sigma-Aldrich.

- Sigma-Aldrich. 4-Methoxybenzyl isocyanate 98%.

- National Center for Biotechnology Information. N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. PubChem.

- Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters.

- MDPI. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules.

- Sigma-Aldrich. 4-Methoxybenzyl isocyanate 98% 56651-60-6.

- BenchChem. N-(4-Methoxybenzyl)urea | CAS 54582-35-3.

- ChemRxiv. (2020). “Methanol” mediated Selective N-Methylation of Urea via Transfer Hydrogenation catalyzed by Pd/C.

- MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank.

- AWS. Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. Supporting Information.

- Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2024). Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing.

- Santa Cruz Biotechnology. N-(4-Methoxybenzyl)urea | CAS 54582-35-3.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. [wisdomlib.org]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. 4-甲氧苄基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Introduction: Contextualizing N-(4-methoxybenzyl)urea in Modern Research

An In-depth Technical Guide to the Physicochemical Properties of N-(4-methoxybenzyl)urea

Prepared by: Gemini, Senior Application Scientist

N-(4-methoxybenzyl)urea is a urea derivative characterized by the presence of a 4-methoxybenzyl substituent. While not a therapeutic agent in itself, it represents a valuable molecular scaffold and synthetic intermediate in the fields of organic synthesis and medicinal chemistry[1]. Compounds containing the benzylurea moiety are explored for a wide range of pharmacological activities, making a thorough understanding of the fundamental physicochemical properties of this parent structure essential for any researcher in the field.

The journey of a molecule from a laboratory curiosity to a functional tool—be it a drug candidate, a probe, or a novel material—is fundamentally governed by its physicochemical characteristics. Properties such as solubility, lipophilicity (logP), and acid-base character (pKa) dictate how a molecule will behave in a given environment, influencing everything from its absorption and distribution in a biological system to its purification and formulation in a laboratory setting.

This guide provides a comprehensive technical overview of the core physicochemical properties of N-(4-methoxybenzyl)urea. It is designed for researchers, scientists, and drug development professionals, offering not only established data but also the underlying experimental rationale and standardized protocols for their determination. By grounding data in methodology, we aim to provide a self-validating framework for the reliable characterization of this and similar molecules.

Section 1: Chemical Identity and Structural Features

Unambiguous identification is the cornerstone of all chemical research. The structural and identifying information for N-(4-methoxybenzyl)urea is summarized below. The molecule consists of a central urea core (-NH-CO-NH-) where one nitrogen atom is substituted with a benzyl group, which in turn is substituted at the para-position with a methoxy group (-OCH₃).

| Identifier | Value | Source(s) |

| IUPAC Name | (4-methoxyphenyl)methylurea | [1] |

| CAS Number | 54582-35-3 | [1][2][3] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 180.21 g/mol | [2] |

| Common Synonyms | 1-(4-Methoxybenzyl)urea, p-methoxybenzylurea | [3] |

Structural Diagram:

Caption: 2D structure of N-(4-methoxybenzyl)urea.

Section 2: Spectroscopic and Analytical Profile

Spectroscopic data provides a unique "fingerprint" for a molecule, confirming its identity, structure, and purity. While complete experimental spectra for N-(4-methoxybenzyl)urea are not widely published, its profile can be confidently predicted based on its functional groups and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): In a solvent like DMSO-d₆, the following signals are expected:

-

~3.7 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group.

-

~4.2 ppm (doublet, 2H): Methylene protons (-CH₂-) adjacent to the urea nitrogen, showing coupling to the neighboring NH proton.

-

~6.5-7.0 ppm (broad signals, 3H): Protons of the two urea nitrogens (-NH- and -NH₂), which are exchangeable with D₂O.

-

~6.9 ppm (doublet, 2H): Aromatic protons ortho to the methoxy group.

-

~7.2 ppm (doublet, 2H): Aromatic protons meta to the methoxy group.

-

-

¹³C NMR (Predicted):

-

~43 ppm: Methylene carbon (-CH₂-).

-

~55 ppm: Methoxy carbon (-OCH₃).

-

~114 ppm: Aromatic carbons ortho to the methoxy group.

-

~129 ppm: Aromatic carbons meta to the methoxy group.

-

~132 ppm: Quaternary aromatic carbon attached to the methylene group.

-

~158 ppm: Quaternary aromatic carbon attached to the methoxy group.

-

~159 ppm: Carbonyl carbon (C=O) of the urea group[4].

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands confirming the presence of its key functional groups.[4][5]

-

3450-3250 cm⁻¹ (strong, broad): Two distinct N-H stretching vibrations from the -NH and -NH₂ groups of the urea moiety.

-

~3030 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2950 cm⁻¹ (medium): Aliphatic C-H stretching from the methylene and methoxy groups.

-

~1680 cm⁻¹ (strong, sharp): C=O stretching (Amide I band) of the urea carbonyl group.

-

~1610 cm⁻¹ (medium): N-H bending vibration (Amide II band) and aromatic C=C stretching.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

Mass Spectrometry (MS)

-

Molecular Ion: In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is expected at m/z 180 or 181, respectively, confirming the molecular weight.

-

Key Fragmentation Pattern: A prominent fragment would be the 4-methoxybenzyl cation at m/z 121 , resulting from the cleavage of the C-N bond between the methylene group and the urea nitrogen. This fragment is particularly stable and often serves as the base peak for benzyl compounds.

Section 3: Core Physicochemical Properties

These properties are critical for predicting the behavior of the compound in both biological and chemical systems. The sharp melting range suggests the sample is of high purity[1].

| Property | Value / Information | Significance in Research & Development |

| Physical State | White solid / powder. | Influences handling, storage, and formulation choices. |

| Melting Point | 110 - 112 °C | A sharp melting point is a primary indicator of purity. It defines the upper temperature limit for solid-state processing.[1] |

| Boiling Point | 327.9 ± 34.0 °C (Predicted) | This is an estimated value; the compound would likely decompose before boiling at atmospheric pressure. Useful for theoretical models.[1] |

| Aqueous Solubility | Data not available. Expected to be low. | Directly impacts bioavailability, formulation options (e.g., need for co-solvents), and the design of biological assays. A standardized determination protocol is provided in Section 4. |

| Lipophilicity (logP) | Data not available. Predicted to be moderately lipophilic. | The octanol-water partition coefficient (logP) is a key predictor of cell membrane permeability and absorption. A standard determination protocol is provided in Section 4. |

| Acid-Base Properties (pKa) | Data not available. | The urea functional group is a very weak base (pKa of protonated urea is ~0.18) and its NH protons are not significantly acidic under physiological conditions[6]. The molecule is considered neutral for practical purposes. |

Section 4: Standardized Experimental Protocols

The trustworthiness of physicochemical data hinges on the robustness of the experimental method used. Here, we detail standardized, self-validating protocols for determining the most critical properties based on internationally recognized guidelines.

Workflow for Physicochemical Characterization

Caption: Logical workflow for key physicochemical property determination.

Protocol 1: Determination of Melting Point

This protocol uses a standard digital melting point apparatus. The objective is to determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Calibration: Ensure the apparatus is calibrated using certified standards (e.g., benzophenone, caffeine) with melting points bracketing the expected range of the sample.

-

Sample Preparation: Finely powder a small amount of dry N-(4-methoxybenzyl)urea. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the apparatus. Set a heating ramp rate of 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which all solid has melted (T_clear).

-

Reporting: Report the melting point as the range T_onset – T_clear. For a pure compound, this range should be narrow (< 2 °C).

Causality Insight: A slow ramp rate is crucial. If heating is too fast, the thermometer reading will lag behind the actual sample temperature, leading to an artificially elevated and broad melting range.

Protocol 2: Aqueous Solubility (Shake-Flask Method, OECD 105)

This method is the gold standard for determining the solubility of a substance in water and is suitable for compounds with solubilities above 10⁻² g/L.[7][8][9]

-

System Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 for physiological relevance). The test should be conducted at a constant temperature, preferably 20-25 °C.[8][9]

-

Sample Addition: Add an excess amount of N-(4-methoxybenzyl)urea to a known volume of the buffer in a sealed, inert vessel. The excess solid is critical to ensure that a saturated solution is achieved.

-

Equilibration: Agitate the mixture (e.g., on a shaker or stirrer) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation at high speed. This step is vital to remove all undissolved microparticles.

-

Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Reporting: The solubility is reported in units of g/L or mol/L. The determination should be performed in triplicate.

Self-Validation: To confirm equilibrium was reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent.

Protocol 3: Octanol-Water Partition Coefficient (LogP, Shake-Flask Method, OECD 107)

This protocol determines the logP value, a measure of a compound's differential solubility between n-octanol and water, which serves as a surrogate for its lipophilicity.[10][11] The method is reliable for compounds with logP values between -2 and 4.[10]

Caption: Standard workflow for LogP determination via the shake-flask method.

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours and then separating the layers. This ensures the two phases are in equilibrium before the experiment begins.

-

Test Run: Dissolve N-(4-methoxybenzyl)urea in the n-octanol phase. Add a known volume of the water phase. The volume ratio should be adjusted based on the expected logP to ensure the concentration in both phases is accurately measurable.

-

Equilibration: Seal the vessel and shake vigorously for an appropriate time (e.g., 2 hours) at a constant temperature (20-25 °C) to allow the compound to partition between the two phases until equilibrium is reached.[12]

-

Phase Separation: Separate the two immiscible layers by centrifugation. This is a critical step to prevent micro-emulsions from affecting the concentration measurement.[11]

-

Concentration Analysis: Determine the concentration of the compound in each phase (C_octanol and C_water) using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is the ratio of the concentrations: P = C_octanol / C_water. The final value is reported as its base-10 logarithm: LogP = log₁₀(P). The experiment should be run in triplicate.[11]

Section 5: Synthesis and Purity Considerations

While not a physicochemical property, the synthetic route to N-(4-methoxybenzyl)urea is directly relevant to its experimental characterization. A common method for synthesizing such ureas involves the reaction of an amine with an isocyanate.[13][14]

Plausible Synthetic Route: 4-methoxybenzylamine + Potassium Cyanate (in the presence of a weak acid) → N-(4-methoxybenzyl)urea

Implications for Purity: The primary impurity to consider from this route would be the symmetrically disubstituted N,N'-bis(4-methoxybenzyl)urea , formed if the intermediate isocyanate reacts with another molecule of the starting amine. The presence of this less polar, higher molecular weight impurity could significantly affect measured properties, for instance, by artificially lowering a measured melting point or interfering with analytical quantitation in solubility and logP studies. Therefore, purification by recrystallization or column chromatography is essential to ensure the integrity of the data generated.

References

- Solubility testing in accordance with the OECD 105 - FILAB.

- N-(4-Methoxybenzyl)urea|CAS 54582-35-3 - Benchchem.

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- OECD 105 Testing of Chemicals - Standard Test Method for W

- N-(4-Methoxybenzyl)-N'-(4-methoxyphenyl)urea - ChemicalBook.

- Test No.

- Test No.

- Test No.

- OECD 105 - W

- A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI.

- Test No.

- N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea - NIH.

- Electronic Supplementary information for - The Royal Society of Chemistry.

- Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins | Journal of Chemical & Engineering Data - ACS Public

- 1,3-Bis(4-methoxybenzyl)urea | C17H20N2O3 | CID 268493 - PubChem.

- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI.

- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)

- Chemical Properties of 1-Benzyl-3-(4-methoxybenzyl)urea (CAS 188911-54-8) - Cheméo.

- N-(4-Methoxybenzyl)urea | CAS 54582-35-3 | SCBT - Santa Cruz Biotechnology.

- N,N -bis(4-methoxyphenyl)urea - 1227-44-7, C15H16N2O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

- N-(4-methoxyphenyl)-n'-(4-methylphenyl)urea - PubChemLite.

- The Infra-red Absorption Spectrum and Structure of Urea.

- Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem - The Royal Society of Chemistry.

- N-(4-methoxybenzyl)urea - CAS:54582-35-3 - Sunway Pharm Ltd.

- Urea, N'-[4-(diethylamino)-2-methoxyphenyl]-N,N-bis(2-hydroxyethyl)- - Optional[MS (GC)] - Spectrum - SpectraBase.

- 1-Benzyl-3-(4-methoxybenzyl)urea - the NIST WebBook.

- N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea | Abcam.

- pKa Data Compiled by R.

- pKa values of nitrogen heterocycles in acetonitrile (MeCN)

- N-(4-Methoxybenzyl)urea | CAS 54582-35-3 | SCBT - Santa Cruz Biotechnology.

- mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes.

- Revealing CSA Tensors and Hydrogen Bonding in Methoxycarbonyl Urea: A combined 13C, 15N and 13C14N2 Dipolar Chemical Shift NMR a.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. N-(4-methoxybenzyl)urea - CAS:54582-35-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. filab.fr [filab.fr]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Elucidation of the Mechanism of Action of N-(4-methoxybenzyl)urea

Preamble: Charting the Unexplored Territory of a Potential Therapeutic Agent

In the landscape of contemporary drug discovery, the urea scaffold represents a privileged structure, serving as the backbone for a multitude of clinically significant agents. The compound N-(4-methoxybenzyl)urea, while recognized as a versatile synthetic intermediate, remains largely uncharacterized in terms of its specific mechanism of action.[1][2] This guide is conceived not as a retrospective summary of established facts, but as a forward-looking strategic blueprint for the comprehensive elucidation of its biological activity. Drawing upon established principles in pharmacology and chemical biology, we will construct a plausible mechanistic hypothesis and delineate a rigorous, multi-faceted experimental workflow to interrogate it. This document is intended for researchers, scientists, and drug development professionals dedicated to the methodical and insightful exploration of novel chemical entities.

Part 1: Deconstructing the Molecule and Formulating a Mechanistic Hypothesis

The structure of N-(4-methoxybenzyl)urea, with its hydrogen bond donors and acceptors, suggests a high potential for interaction with biological macromolecules.[3] While direct evidence for its mechanism is sparse, clues can be gleaned from structurally analogous compounds. Notably, derivatives of N-(4-methoxybenzyl)urea have demonstrated antiproliferative activity against various cancer cell lines.[4][5] Furthermore, the closely related compound, N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, has been identified as a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), a key regulator in numerous cellular processes, including cell proliferation, apoptosis, and metabolism.[6]

Based on these precedents, we propose the primary hypothesis that N-(4-methoxybenzyl)urea exerts its biological effects through the inhibition of one or more protein kinases, with a high probability of targeting the GSK-3β signaling pathway. This hypothesis forms the cornerstone of our investigative strategy.

Part 2: A Step-by-Step Experimental Framework for Mechanism of Action Elucidation

The following sections outline a logical and technically robust series of experiments designed to test our central hypothesis and uncover the detailed mechanism of action of N-(4-methoxybenzyl)urea.

Initial Phenotypic Screening: Assessing Cellular Impact

The first step is to ascertain the broader cellular effects of the compound. This will provide a foundational understanding of its potency and the cellular contexts in which it is active.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Line Selection: A panel of human cancer cell lines from diverse tissue origins (e.g., A549 lung carcinoma, HeLa cervical cancer, and a panel of NCI-60 cell lines) should be selected.[4][5]

-

Compound Preparation: N-(4-methoxybenzyl)urea is dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Serial dilutions are then prepared in cell culture medium.

-

Cell Seeding: Cells are seeded in 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with medium containing various concentrations of N-(4-methoxybenzyl)urea. A vehicle control (DMSO) is also included.

-

Incubation: Cells are incubated for a standard period, typically 48 to 72 hours.

-

Viability Assessment (MTT Assay):

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Expected Outcome: This experiment will determine the potency of N-(4-methoxybenzyl)urea across different cell lines and provide initial evidence of its antiproliferative or cytotoxic effects.

Target Engagement and Validation: Pinpointing the Molecular Target

Assuming the compound exhibits significant antiproliferative activity, the next crucial phase is to identify its direct molecular target(s).

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Kinase Panel Screening: A broad panel of recombinant human kinases, with a particular focus on the GSK-3 family (GSK-3α and GSK-3β), should be utilized.

-

Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher luminescence signal.

-

Procedure:

-

The kinase, its specific substrate, and ATP are combined in the wells of a microplate.

-

N-(4-methoxybenzyl)urea is added at various concentrations.

-

The reaction is allowed to proceed for a defined period.

-

A reagent is added to stop the kinase reaction and detect the remaining ATP via a luciferase-luciferin reaction.

-

-

Data Analysis: The IC50 value for the inhibition of each kinase is determined. A significant and selective inhibition of GSK-3β would lend strong support to our initial hypothesis.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement within a cellular context.

-

Cell Treatment: Intact cells are treated with N-(4-methoxybenzyl)urea or a vehicle control.

-

Heating: The cell suspensions are heated to a range of temperatures.

-

Cell Lysis: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

Protein Detection: The amount of the target protein (e.g., GSK-3β) remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

-

Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve of GSK-3β in the presence of N-(4-methoxybenzyl)urea would confirm direct binding.

Delineating the Downstream Signaling Cascade

Upon confirmation of target engagement, the subsequent step is to map the downstream consequences of target inhibition.

Experimental Protocol: Western Blot Analysis of Key Signaling Proteins

-

Cell Treatment and Lysis: Cells are treated with N-(4-methoxybenzyl)urea at its IC50 concentration for various time points. Following treatment, the cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

-

Antibody Probing: The membrane is probed with primary antibodies specific for key proteins in the GSK-3β signaling pathway, including phosphorylated and total forms of GSK-3β, β-catenin, and c-Myc.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

Expected Outcome: Inhibition of GSK-3β should lead to a decrease in the phosphorylation of its substrates, such as β-catenin, leading to its stabilization and accumulation. This, in turn, would affect the expression of downstream target genes like c-Myc.

Visualizing the Proposed Signaling Pathway

Caption: Proposed signaling pathway of N-(4-methoxybenzyl)urea.

Part 3: Data Synthesis and Interpretation

A comprehensive analysis of the data generated from these experiments will allow for the construction of a detailed narrative of the mechanism of action of N-(4-methoxybenzyl)urea.

Data Summary Table

| Experiment | Metric | Expected Result with N-(4-methoxybenzyl)urea | Interpretation |

| Cell Viability (MTT) | IC50 | Low micromolar range in sensitive cell lines | Potent antiproliferative/cytotoxic activity |

| Kinase Inhibition Assay | IC50 for GSK-3β | Selective inhibition compared to other kinases | Direct enzymatic inhibition of GSK-3β |

| CETSA | ΔTm | Increased thermal stability of GSK-3β | Confirms direct target engagement in cells |

| Western Blot | p-GSK-3β (Ser9) | No significant change or slight decrease | Consistent with direct active site inhibition |

| Western Blot | β-catenin levels | Increased total β-catenin | Inhibition of GSK-3β-mediated degradation |

| Western Blot | c-Myc levels | Decreased expression | Downstream effect of β-catenin dysregulation |

Part 4: Concluding Remarks and Future Directions

This in-depth technical guide provides a robust framework for the systematic elucidation of the mechanism of action of N-(4-methoxybenzyl)urea. The proposed experiments, progressing from broad phenotypic screening to specific target validation and downstream pathway analysis, are designed to yield a comprehensive and scientifically rigorous understanding of this compound's biological activity.

Should the primary hypothesis be confirmed, future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of the N-(4-methoxybenzyl)urea scaffold. Furthermore, in vivo studies in relevant animal models will be essential to evaluate its therapeutic potential. The journey from a simple chemical entity to a potential therapeutic agent is arduous, but with a methodical and insightful scientific approach, the full potential of N-(4-methoxybenzyl)urea can be unlocked.

References

- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjkuiTLSg87WF9gYe-usskObW8haGdvE7VTa034zWUPiTzzv01Krv-4XcMb_MCDUeJxRAFBYu4hzKLjB4pUuCu3Y8OX2mQcyFDY4_aMF8x-8yfIcswb25fOee2jikRG512FJ3d0t9MP1vkYQc=]

- Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. Ayurpharm Int J Ayur Alli Sci. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtkQ1RGa2X6uWBjrzb-g0V-ScB1c4npwwGNYcajiN1UJ8OlTckVH2x6s3m9G3gwcdDIa969mC9KiYQBifT3Y7phF6_xsYPJCt3TW_iSMFNjoWE_DUTZzepBITWrbNHEObFmyqj4e_IuTNlgLZQOk4eRvH0ZjBcB5yh45bc0cbWGkWTbS0SO_X1en7RosGJZBeKl5hQuIK1bXqsckt3GJk=]

- N-(4-Methoxybenzyl)urea | CAS 54582-35-3. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhxVrpQX3AVAzGyvxzAucZaL9V8LQb84N-SQY3XqvNpwwB7UfGEWN2mRhTngW2deE2yc7GrC48kisuZ9CiVI2aQvmt4O8IXQ_tn7CbtrCrmX1fUcwz6rv-sS2jrU_GIuGAYY0T]

- N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQPLYUskNLOme-C9WheEZJqWiTQoRZDZcI7bijYOGUQT22WywbgSc3BdyC2gzZ8z23jLJ1asaf2vXHACeQNbeVI5xV9qZd910kXgENDsvwQga6tXA9HMv9Z8emwt4QKV2motgzwWE36xhbL-8=]

- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfFicE88K9hXwJ0px1wPNVG7DVsPKwiWMBNBBP477EgWOIBvdA7cbUIFm0yCSV6460QdAi60p7oRool6md3Su8hEP9hmDlLrbl3iquX4hEs0CMWoCFPkiBuvHKC7BlSfx8hzUM]

- N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea. Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK8BZv0yVBSPetogqrYYIT_puiKztZt_a2_HNJRA_JW4EGSTIkgcCu_BRYFdKbtggD3uVfyQDZmfXfsBCJg9gWgKM0oLmfgaFhG6nDMdReYvKAwPSJdNlFlEp2IYZLhGXx5gMi2mWFxERU3W3he8PO_5Fd2YwinTg_tjdmssO5--B5FyODNHuZog6ZWYhyECWenaWA]

- 1-(4-Methoxybenzyl)urea. MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnPHyQ45R5roMXaifNLGGtwsMEwZ2B5PtmNMwDZu6KdER27nCGaMgSPIOX89urpaQ7MzcBBCJkaSFYP1OhDTkkjBZUwskvHooJHIWZKFRSbnfOvLXJJAK8_bkOp7tFjPe_AShBwXQRjOA0lAcosxpeG0UDT6Gg1NKwIx4QD2tBgPgk5WDY9HvaAVNXRvbA1SIEyJ1JI9-wGtI74SvNDESlLcachoprR2t4Gi5sb50iPT5G-OBd_A==]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(4-Methoxybenzyl)urea [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. [wisdomlib.org]

- 6. N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of N-(4-methoxybenzyl)urea derivatives

An In-depth Technical Guide to the Biological Activity of N-(4-methoxybenzyl)urea Derivatives

Abstract

The N-(4-methoxybenzyl)urea scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents with a wide spectrum of biological activities. The urea moiety, with its unique ability to act as both a hydrogen bond donor and acceptor, facilitates robust interactions with various biological targets.[1] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of N-(4-methoxybenzyl)urea derivatives. We will delve into their significant anticancer, anticonvulsant, and antimicrobial properties, supported by detailed experimental protocols and quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.

Introduction: The Versatility of the Urea Scaffold

Urea and its derivatives have been a focal point in drug discovery for over a century.[2] Their structural simplicity, combined with the capacity to form critical hydrogen bonds with biological macromolecules, has led to a diverse array of clinically significant drugs.[3] The N-aryl-N'-benzylurea framework, in particular, offers enhanced molecular flexibility compared to more rigid diaryl urea structures, a modification that can improve pharmacokinetic properties like bioavailability.[4] The inclusion of a 4-methoxybenzyl group often contributes to improved lipophilic and electronic characteristics, enhancing selectivity and efficacy in targeting specific cellular components.[5] This guide explores the multifaceted biological landscape of these derivatives, highlighting their potential across various therapeutic areas.

General Synthesis Strategies

The synthesis of N-(4-methoxybenzyl)urea derivatives is typically straightforward, often involving the reaction of a substituted amine with a corresponding isocyanate. This facile chemistry allows for the rapid generation of a diverse library of compounds for SAR studies.[6] A common and efficient method involves reacting 4-methoxybenzylamine with a substituted phenyl isocyanate or by first converting an aniline derivative to an isocyanate using an agent like triphosgene, followed by reaction with 4-methoxybenzylamine.

Below is a generalized workflow for the synthesis of these derivatives.

Caption: Generalized workflow for synthesizing N-(4-methoxybenzyl)urea derivatives.

Anticancer Activity: Targeting Uncontrolled Proliferation

The most extensively documented is their potent anticancer effect. These compounds have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including lung (A549), breast (MCF-7), colon (HCT116), prostate (PC3), and cervical (HeLa) cancers.[1][5][7]

Mechanism of Action: Kinase Inhibition

Many N-(4-methoxybenzyl)urea derivatives function as multi-kinase inhibitors, disrupting the signaling pathways that drive tumor growth and proliferation.[3] A primary target is the RAF/MEK/ERK signaling pathway, which is frequently overactive in many cancers.[2] By inhibiting key kinases like B-Raf and VEGFR, these compounds can halt the cell cycle and induce apoptosis.[3][8] This dual mechanism of targeting both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply the tumor) is a hallmark of successful kinase inhibitors like Sorafenib, a diaryl urea-based drug.[3][8]

Caption: Inhibition of the RAF/MEK/ERK pathway by N-(4-methoxybenzyl)urea derivatives.

Structure-Activity Relationship (SAR)

SAR studies reveal that specific structural modifications significantly impact anticancer potency.

-

Terminal Groups : The addition of bulky alkyl groups, such as adamantyl or cyclooctyl, on one side of the urea moiety and an aryl group on the other often leads to maximal activity.[6]

-

Piperidine Moiety : Incorporating a 1-methylpiperidin-4-yl group has been shown to dramatically increase antiproliferative activity against multiple cancer cell lines, with some compounds showing IC50 values under 3 µM.[1][4]

-

Aryl Substituents : The nature and position of substituents on the phenyl ring are critical. For example, modifying the diaryl ether fragment of sorafenib to a 4-(pyridylmethoxy)phenyl fragment can enhance activity.[4][7]

Quantitative Data: Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative N-(4-methoxybenzyl)urea derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-4-methoxybenzoyl-N'-phenylurea | HeLa | 6.50 | [5] |

| Compound 9b | A549 (Lung) | < 5 | [1] |

| Compound 9b | HCT116 (Colon) | < 3 | [1] |

| Compound 9b | MCF7 (Breast) | < 3 | [1][4] |

| Compound 9b | PC3 (Prostate) | < 5 | [1] |

| Compound 9d | A549 (Lung) | < 5 | [1] |

| Compound 9d | HCT116 (Colon) | < 3 | [1] |

| Compound 9d | MCF7 (Breast) | < 3 | [1][4] |

| Compound 9d | PC3 (Prostate) | < 3 | [1][4] |

| Sorafenib (Control) | Various | ~2-6 | [1][4] |

| Hydroxyurea (Control) | HeLa | 170.57 | [5] |

Note: Compounds 9b and 9d are N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives containing a 1-methylpiperidin-4-yl group.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the antiproliferative activity of test compounds.

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the N-(4-methoxybenzyl)urea derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Anticonvulsant Activity: Modulating Neuronal Excitability

Several N-(4-methoxybenzyl)urea derivatives have been investigated for their potential as anticonvulsant agents, showing promise in preclinical models of epilepsy.[9][10]

In Vivo Evaluation and SAR

The primary screening for anticonvulsant activity is typically performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice.[9][11] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures.

SAR studies have shown that substitutions on the phenyl ring significantly influence activity. Methoxy-substituted derivatives, in particular, have demonstrated significant anti-seizure activity in the MES model.[9] The position of the methoxy group (ortho, meta, or para) can also affect the spectrum of activity against different seizure types.[9] For example, in one study, the 4-methoxy derivative (4l) was active in both MES and PTZ models at a dose of 100 mg/kg.[9]

Experimental Protocol: Maximal Electroshock (MES) Test

Objective: To screen compounds for their ability to prevent the hind-limb tonic extension phase of a maximal seizure.

Principle: A supramaximal electrical stimulus is applied to the corneas of the animal, inducing a characteristic seizure pattern. An effective anticonvulsant will prevent the tonic hind-limb extension phase of the seizure.

Methodology:

-

Animal Preparation: Use male albino mice (20-25 g). Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A control group receives the vehicle.

-

Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.

-

Stimulation: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hind-limb extension. The complete abolition of this phase is considered the endpoint of protection.

-

Neurotoxicity (Optional): Assess motor impairment using the rotarod test. Animals are placed on a rotating rod (e.g., 10 rpm), and their ability to remain on the rod for a set time (e.g., 1 minute) is recorded.[11]

-

Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50) using probit analysis.

Antimicrobial Activity: Combating Pathogens

Derivatives of N-(4-methoxybenzyl)urea have also emerged as potential antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[12][13]

Spectrum of Activity and SAR

These compounds have been tested against both Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) bacteria, as well as fungal species like Candida albicans.[13]

The SAR in this context often relates to the lipophilicity of the molecule. For instance, fatty acid amides of 4-methoxybenzylamine have shown good activity, with one derivative containing a hydroxy group on the fatty acid chain demonstrating particularly potent antibacterial and antifungal effects.[12] In other series, the inclusion of a bulky, lipophilic adamantane moiety resulted in outstanding and selective inhibition against Acinetobacter baumannii.[13]

Quantitative Data: Antimicrobial Activity

The following table presents Minimum Inhibitory Concentration (MIC) values for representative derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µM) | Reference |

| Compound 4h | S. typhi | 12.07 | [14] |

| Compound 4h | S. aureus | 5.88 | [14] |

| Compound 4i | A. baumannii | 11.64 | [14] |

| Compound 4i | C. albicans | 23.30 | [14] |

| Ceftriaxone (Control) | S. typhi | 14.08 | [14] |

| Ceftriaxone (Control) | S. aureus | 3.52 | [14] |

Note: Compounds 4h and 4i are N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives, structurally related to the core topic.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the test compound in a liquid nutrient broth. Growth is assessed after a defined incubation period.

Methodology:

-

Preparation of Inoculum: Grow the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

N-(4-methoxybenzyl)urea derivatives constitute a highly promising class of compounds with a remarkable breadth of biological activities. Their synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of their activity towards specific therapeutic targets. The potent anticancer activity, driven primarily by kinase inhibition, positions these compounds as valuable leads for oncology drug development. Furthermore, their demonstrated anticonvulsant and antimicrobial properties warrant deeper investigation.

Future research should focus on optimizing the pharmacokinetic and safety profiles of these derivatives to identify candidates for clinical development. Elucidating the precise molecular interactions with their biological targets through techniques like X-ray crystallography and advanced computational modeling will be crucial for rational drug design. The exploration of novel therapeutic applications and the development of derivatives with enhanced potency and selectivity remain exciting avenues for future work in this field.

References

- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - NIH. (n.d.).

- Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. (2024).

- Comparative analysis of Methoxyurea with other urea derivatives in cancer research - Benchchem. (n.d.).

- N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea - NIH. (n.d.).

- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - MDPI. (2021).

- The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC. (n.d.).

- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2021). Molecules, 26(12), 3496.

- Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - MDPI. (n.d.).

- Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole - PMC - NIH. (n.d.).

- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (n.d.).

- A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines - CentAUR. (n.d.).

- Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (n.d.).

- Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed. (2010).

- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - Frontiers. (n.d.).

- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - NIH. (n.d.).

- Urea Derivatives as Anticancer Agents - ResearchGate. (2023).

- Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC - NIH. (n.d.).

- N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-YL)urea | Abcam. (n.d.).

- Synthesis of N-4-methoxybenzoyl-N'phenylurea compound and activiy test of anticancer against HeLa cell line - Repository - UNAIR. (2019).

- Exploring BenzylethoxyAryl Urea Scaffolds for Multitarget Immunomodulation Therapies - Account - The University of Edinburgh. (2023).

- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.).

- Synthesis of new diphenyl urea-clubbed imine analogs and its Implications in diabetic management through in vitro and in silico approaches - PMC - PubMed Central. (2023).

- STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM. (n.d.).

- (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides - ResearchGate. (2025).

- N-(4-Methoxybenzyl)urea | CAS 54582-35-3 | SCBT - Santa Cruz Biotechnology. (n.d.).

- Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2025).

- Evaluation of Anticonvulsant and Analgesic Effects of Benzyl- And Benzhydryl Ureides. (n.d.).

- N-alkyl urea hydroxamic acids as a new class of peptide deformylase inhibitors with antibacterial activity - PubMed. (n.d.).

- Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC. (n.d.).

- Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists - PubMed. (2001).

- Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC - NIH. (n.d.).

- Synthesis, crystal structure and biological activity of N-(4-methylpyrimidin-2-yl)-N′-2-(nitrophenylsulfonyl)urea and its docking with yeast AHAS | Request PDF - ResearchGate. (2025).

Sources

- 1. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. [wisdomlib.org]

- 6. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-methoxybenzyl)urea: A Core Scaffold for Potent and Selective GSK-3β Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a critical therapeutic target for a range of debilitating diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.[1][2] Its central role in regulating a multitude of cellular processes necessitates the development of highly selective inhibitors to minimize off-target effects. This guide delves into the significance of the N-(4-methoxybenzyl)urea moiety as a foundational scaffold in the design of such inhibitors. While N-(4-methoxybenzyl)urea itself is a building block, its incorporation into more complex molecules, most notably AR-A014418, has yielded some of the most potent and selective GSK-3β inhibitors to date.[3] We will dissect the structural and mechanistic underpinnings of this scaffold's efficacy, providing detailed experimental protocols for its evaluation and exploring its therapeutic potential.

The Central Role of GSK-3β in Health and Disease

GSK-3β is a key regulatory enzyme involved in a vast array of cellular signaling pathways, including Wnt/β-catenin signaling, insulin metabolism, and neuronal function.[4][5] Unlike most kinases, GSK-3β is constitutively active in resting cells and is primarily regulated through inhibition by upstream signals.[6] This constant activity allows for rapid cellular responses, but its dysregulation is implicated in the pathophysiology of numerous diseases.[2]

-

Alzheimer's Disease (AD): GSK-3β is a primary kinase responsible for the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles (NFTs), one of the hallmarks of AD.[4][7] Furthermore, overactive GSK-3β can increase the production of amyloid-beta (Aβ) peptides, the main component of senile plaques.[5]

-

Bipolar Disorder: The mood-stabilizing effects of lithium, a long-standing treatment for bipolar disorder, are attributed in part to its direct inhibition of GSK-3β.[3]

-

Type 2 Diabetes: GSK-3β negatively regulates glycogen synthesis in response to insulin. Its inhibition can mimic insulin signaling, making it an attractive target for diabetes therapy.[1]

-

Cancer: The role of GSK-3β in cancer is complex, acting as both a tumor suppressor and promoter depending on the cellular context.[8] Its involvement in pathways like Wnt/β-catenin makes it a target of interest in oncology.[9]

The ubiquitous nature of GSK-3β underscores the critical need for inhibitors with high selectivity to avoid unintended consequences arising from the modulation of its diverse functions.

The N-(4-methoxybenzyl)urea Scaffold: A Blueprint for Selectivity

The discovery of N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418) was a significant milestone in the development of selective GSK-3β inhibitors.[3] This molecule exhibits potent inhibition of GSK-3β (IC50 = 104 nM) with remarkable selectivity against other kinases, including the closely related cyclin-dependent kinases (CDKs).[3] The structural basis for this selectivity lies in the specific interactions of its constituent parts within the ATP-binding pocket of GSK-3β, with the N-(4-methoxybenzyl)urea moiety playing a pivotal role.[1]

Structural Insights from the GSK-3β/AR-A014418 Co-crystal Structure

X-ray crystallography of AR-A014418 bound to GSK-3β (PDB ID: 1Q5K) provides a detailed roadmap of the key molecular interactions that drive its potency and selectivity.[1]

| Moiety | Interacting Residues in GSK-3β | Type of Interaction | Contribution to Inhibition |

| Urea Linkage | Val135 (hinge region) | Hydrogen Bonds | The urea NH groups form crucial hydrogen bonds with the backbone of the hinge region, anchoring the inhibitor in the ATP-binding site.[1] |

| 4-Methoxybenzyl Group | Ile62, Val70, Ala83, Leu188 | Hydrophobic Interactions | The methoxybenzyl group fits snugly into a hydrophobic pocket, enhancing binding affinity and contributing to selectivity.[1] |

| 5-Nitro-thiazole Ring | Val110, Leu132, Cys199 | Hydrophobic and van der Waals Interactions | Occupies another hydrophobic region, further stabilizing the inhibitor-enzyme complex.[1] |

The selectivity of AR-A014418 over kinases like CDK2 is attributed to subtle differences in the architecture of their ATP-binding pockets. For instance, the presence of a cysteine residue at position 199 in GSK-3β, as opposed to a smaller alanine in CDK2, creates a unique environment that favorably accommodates the thiazole ring of AR-A014418.[1]

Visualizing the Mechanism of Inhibition

The following diagram illustrates the ATP-competitive inhibition mechanism of AR-A014418, highlighting the key interactions of the N-(4-methoxybenzyl)urea scaffold.

Caption: Binding of AR-A014418 to the GSK-3β active site.

Synthesis of N-(4-methoxybenzyl)urea Derivatives

The synthesis of N-aryl-N'-benzyl urea derivatives is generally straightforward. A common method involves the reaction of an appropriate isocyanate with an amine. For the synthesis of a key intermediate in the development of GSK-3β inhibitors, 4-methoxyphenyl isocyanate can be reacted with 2-amino-5-nitrothiazole.

General Synthetic Protocol

The following is a representative protocol for the synthesis of N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, a close analog of AR-A014418.[10]

-

Reaction Setup: In a microwave-safe vial, combine equimolar amounts of 2-amino-5-nitrothiazole and 4-methoxyphenyl isocyanate in dry N,N-dimethylformamide (DMF).

-

Microwave Irradiation: Heat the reaction mixture in a microwave reactor (e.g., Biotage Initiator) for 1 hour at 130°C (403 K) under a nitrogen atmosphere.

-

Workup: After cooling, partition the reaction mixture between ethyl acetate and water.

-

Extraction: Extract the aqueous layer with additional ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica gel to yield the desired N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea.

Experimental Evaluation Protocols

Assessing the inhibitory potential of compounds targeting GSK-3β requires a multi-tiered approach, from initial in vitro kinase assays to cell-based and in vivo models.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., N-(4-methoxybenzyl)urea derivative) in a suitable buffer containing a constant final concentration of DMSO (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

-

Reaction Setup (384-well plate):

-

Add 2.5 µL of the test compound dilution to the appropriate wells.

-

Add 2.5 µL of a mixture containing the GSK-3β substrate (e.g., a pre-phosphorylated peptide) and ATP in kinase assay buffer.

-

Add 5 µL of diluted GSK-3β enzyme to all wells except the "no enzyme" control. For the control, add 5 µL of kinase assay buffer.

-

-

Kinase Reaction: Initiate the reaction by adding the enzyme. Mix gently and incubate the plate at 30°C for 45-60 minutes.

-

Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

Cell-Based Assay: β-Catenin Accumulation

Inhibition of GSK-3β in cells leads to the stabilization and accumulation of its substrate, β-catenin. This can be quantified as a measure of cellular target engagement.

Protocol:

-

Cell Seeding: Seed a suitable cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 4-6 hours. Include a positive control (e.g., CHIR-99021) and a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer).

-

Quantification of β-Catenin:

-

ELISA-based method: Coat a 96-well plate with a capture antibody for β-catenin. Add cell lysates and incubate. Wash and add a detection antibody conjugated to an enzyme (e.g., HRP). Add a substrate and measure the resulting signal (colorimetric or chemiluminescent).

-

Western Blotting: Separate proteins from the cell lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against β-catenin and a loading control (e.g., GAPDH). Quantify band intensities to determine the relative increase in β-catenin levels.

-

In Vivo Evaluation in an Animal Model of Alzheimer's Disease

Transgenic mouse models that overexpress GSK-3β or develop AD-like pathology are valuable tools for assessing the in vivo efficacy of GSK-3β inhibitors.

Workflow:

Caption: Workflow for in vivo testing of a GSK-3β inhibitor.

Key Endpoints:

-

Cognitive Improvement: Assessed using behavioral tests like the Morris water maze or object recognition test.[4]

-

Reduction in Tau Hyperphosphorylation: Measured by Western blot or immunohistochemistry of brain tissue using phosphorylation-specific tau antibodies (e.g., AT8, PHF-1).

-

Modulation of β-catenin levels: Assessed in brain lysates to confirm target engagement.[4]

Therapeutic Potential and Future Directions

The development of potent and selective GSK-3β inhibitors based on the N-(4-methoxybenzyl)urea scaffold holds significant promise for the treatment of a wide range of diseases. The ability of these compounds to modulate key pathological processes in AD, such as tau hyperphosphorylation and Aβ production, makes them particularly attractive candidates for neurodegenerative disorders.[3][5]

Future research in this area should focus on:

-

Optimizing Pharmacokinetic Properties: Improving blood-brain barrier penetration is crucial for CNS-targeted therapies.

-